N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide
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Overview
Description
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide is a complex organic compound belonging to the class of naphthalenecarboxamides. This compound contains a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings .
Preparation Methods
The synthesis of N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide involves several steps. One common method includes the reaction of 6,7-dimethoxyquinoline with naphthalene-1-ol under specific conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide involves its interaction with specific molecular targets. It is known to bind to vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity. This inhibition can lead to the suppression of angiogenesis, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide is unique due to its specific structure and functional groups. Similar compounds include:
N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: This compound shares a similar naphthalene and quinoline structure but differs in its functional groups.
N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-1-propyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxamide: Another related compound with a different core structure and functional groups.
Properties
Molecular Formula |
C29H24N2O4 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24N2O4/c1-18-7-9-19(10-8-18)29(32)31-24-6-4-5-20-15-21(11-12-22(20)24)35-26-13-14-30-25-17-28(34-3)27(33-2)16-23(25)26/h4-17H,1-3H3,(H,31,32) |
InChI Key |
OIVYXMPZXMAYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC |
Origin of Product |
United States |
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